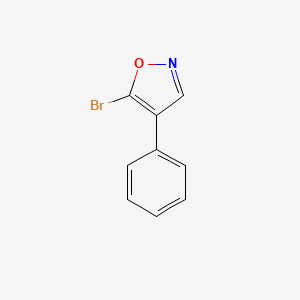

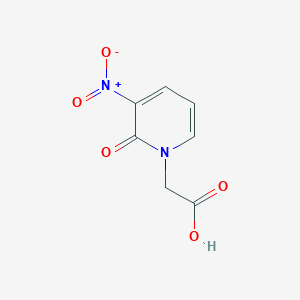

(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Descripción general

Descripción

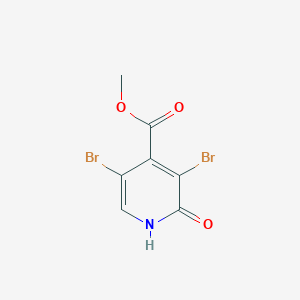

“(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 . It is also known by other synonyms such as “1(2H)-Pyridineacetic acid, 3-nitro-2-oxo-” and "2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid" .

Synthesis Analysis

The synthesis of “(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” involves the reaction of 2-hydroxy-3-nitropyridine and chloroacetic acid. The reaction is carried out in water at 40°C with the addition of trisodium phosphate dodecahydrate . The reaction is stirred at room temperature overnight .Aplicaciones Científicas De Investigación

Luminescence and Magnetic Properties

Terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical exhibit unique magnetic and luminescence properties. A study synthesized a terbium(III) complex demonstrating slow relaxation of magnetization at low temperatures, suggesting single-molecule magnet behavior. The luminescence spectra showed a resolved vibronic structure, indicating potential applications in magnetic and luminescent materials for various technological uses (Lannes et al., 2014).

Protein Nitrosylation Mechanism

Research on the autocatalytic mechanism of protein nitrosylation reveals that at physiological concentrations of nitric oxide, N2O3 forms inside protein-hydrophobic cores and causes nitrosylation within the protein interior. This understanding of protein modification has implications for the design of specific hydrophobic compounds for rapid inactivation of target enzymes, highlighting the biochemical applications of nitro-containing compounds (Nedospasov et al., 2000).

Electrophilic and Nucleophilic Properties

A study on alpha-nitro ketone explored its use as both an electrophile and nucleophile in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds serve as probes for the Drosophila nicotinic receptor interaction, demonstrating the chemical versatility of nitro-containing compounds for biological research (Zhang et al., 2004).

HONO Formation in Atmospheric Chemistry

A study on daytime HONO vertical gradients in Houston, TX, discussed the formation mechanisms of HONO, a precursor of the hydroxyl radical in the atmosphere. The research provides insights into atmospheric chemistry and environmental science, illustrating the broader impact of nitro-containing compounds on air quality and climate change (Wong et al., 2011).

Synthesis of Pyridines

Research on the facile one-pot, multicomponent synthesis of pyridines under microwave irradiation showcases the efficient and environmentally benign methodologies for synthesizing complex organic compounds, including those with nitro groups. This has implications for the development of pharmaceuticals and agrochemicals (Zhou et al., 2009).

Propiedades

IUPAC Name |

2-(3-nitro-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-6(11)4-8-3-1-2-5(7(8)12)9(13)14/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEKZKBMUAPJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)

![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)

![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)